(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

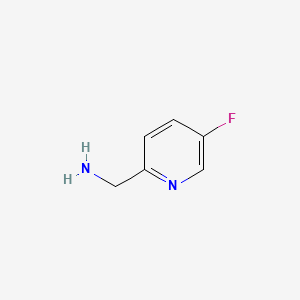

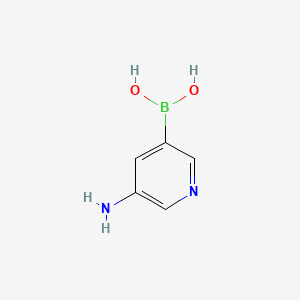

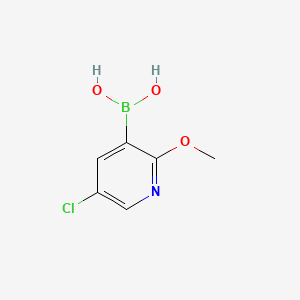

“®-1-(2,6-Difluorophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1309598-72-8. It has a molecular weight of 193.62 . The IUPAC name for this compound is (1R)-1-(2,6-difluorophenyl)ethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for “®-1-(2,6-Difluorophenyl)ethanamine hydrochloride” is 1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . The InChI key is PEZUBPXSPPADIL-NUBCRITNSA-N .Physical And Chemical Properties Analysis

“®-1-(2,6-Difluorophenyl)ethanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Chiral Intermediate Synthesis

One significant application of related compounds to (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is in the synthesis of chiral intermediates. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor—an effective treatment for acute coronary syndromes, can be synthesized using a ketoreductase (KRED) KR-01, which is indicative of the potential utility of similar compounds in pharmaceutical synthesis (Guo et al., 2017).

Synthesis of Key Pharmaceuticals

Compounds similar to (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride have been used in the efficient synthesis and practical resolution of pharmaceutical intermediates. For example, 1-(naphthalen-1-yl)ethanamine is a key intermediate in the synthesis of cinacalcet hydrochloride, a drug for the treatment of secondary hyperparathyroidism (Mathad et al., 2011).

Multifunctional Biocide Application

Another related compound, 2-(Decylthio)ethanamine hydrochloride, has been identified as a new multifunctional biocide with a broad spectrum of activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, showcasing the potential of similar compounds in industrial and environmental applications (Walter & Cooke, 1997).

Antimicrobial and Antifungal Activities

Compounds bearing N-substituted ethanamine have been synthesized and evaluated for their antiamoebic activity. A series of these compounds showed better activity than standard drugs like metronidazole, highlighting their potential in medical applications (Zaidi et al., 2015).

Enantioselective Biotransformation

The enantioselective biotransformation of related compounds can lead to the synthesis of chiral intermediates used in antifungal agents. For example, a bacterial strain capable of biocatalysis was identified for the synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole (Miao et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

(1R)-1-(2,6-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZUBPXSPPADIL-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)